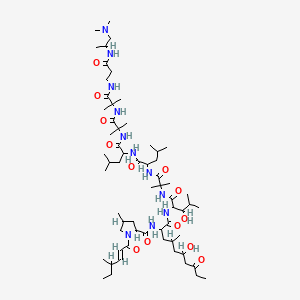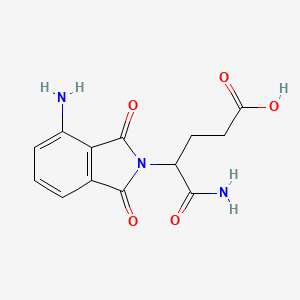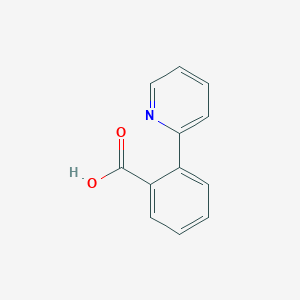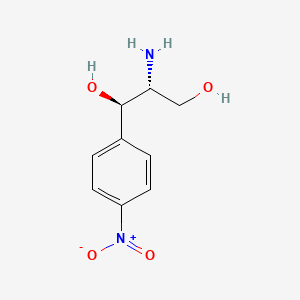![molecular formula C14H15N5S B1668763 6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 577983-92-7](/img/structure/B1668763.png)
6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDMG1 is a novel Wnt inhibitor, promoting heart regeneration, injury repair, and myocardial hyperplasia through expansion of the cardiac progenitor cell population
Scientific Research Applications
Antibacterial Activity
6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their antibacterial activity. For instance, Singh et al. (2010) synthesized substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives and compared their antibacterial effectiveness against reference drugs ampicillin and gattifloxacin. One compound, in particular, showed significant potency (Singh et al., 2010). Similarly, Patel and Patel (2015) reported the synthesis of heterocyclic compounds with antibacterial properties against both gram-positive and gram-negative bacteria (Patel & Patel, 2015).
Antifungal and Antimicrobial Evaluation
Li et al. (2006) synthesized novel compounds that exhibited good fungicidal activities against Cerospora beticola sacc. This highlights the potential of such compounds in agricultural applications (Li et al., 2006). Additionally, compounds synthesized by Badr and Barwa (2011) displayed interesting antibacterial activity, particularly against Staphylococcus aureus, emphasizing their potential in medical applications (Badr & Barwa, 2011).
Anticancer and Antioxidant Properties
Sunil et al. (2010) investigated the in vitro antioxidant and anticancer activities of triazolo-thiadiazoles. Their studies indicated potent cytotoxic effects on hepatocellular carcinoma cell lines, suggesting potential applications in cancer therapy (Sunil et al., 2010). Moreover, Khan et al. (2014) synthesized a library of new conjugated heterocycles, including triazolothiadiazoles and thiadiazines, which showed significant activities against acetylcholinesterase, suggesting therapeutic potential for neurodegenerative diseases (Khan et al., 2014).
Electrochemical Properties
The study by Tan, Feng, and Peng (2007) focused on the synthesis of compounds with high ionization potentials and good affinity, indicating potential applications in the field of electrochemistry (Tan, Feng, & Peng, 2007).
Insecticidal Activity
Qian et al. (2013) synthesized novel triazolo[3,4-b][1,3,4]thiadiazoles with significant insecticidal activity, especially against Mythimna separata larvae. This suggests potential use in pest control in agriculture (Qian et al., 2013).
Luminescent Properties
Fan et al. (2015) conducted research on metal-organic coordination polymers with 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole ligands. Their work, which investigated the luminescent properties of these complexes, could have implications in materials science and photonic applications (Fan et al., 2015).
properties
CAS RN |
577983-92-7 |
|---|---|
Product Name |
6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Molecular Formula |
C14H15N5S |
Molecular Weight |
285.37 g/mol |
IUPAC Name |
6-cyclohexyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H15N5S/c1-2-4-11(5-3-1)13-18-19-12(16-17-14(19)20-13)10-6-8-15-9-7-10/h6-9,11H,1-5H2 |
InChI Key |
DCHBCECOOVJQSK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Canonical SMILES |
C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CDMG1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



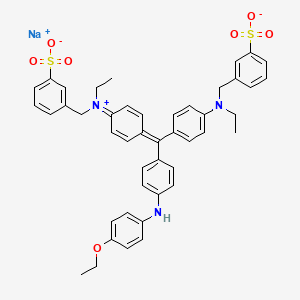
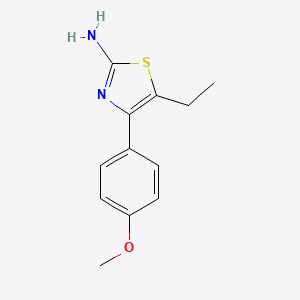
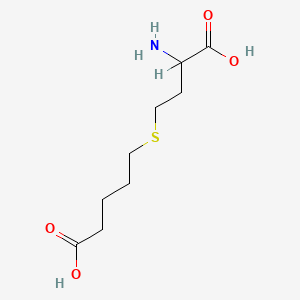
![(6S)-6-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)
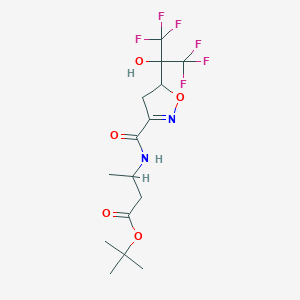
![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)
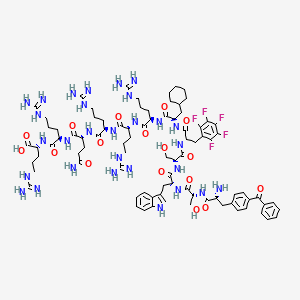
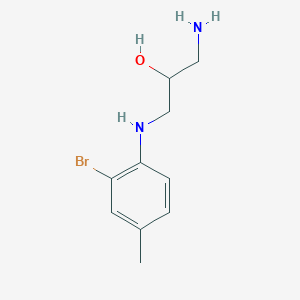
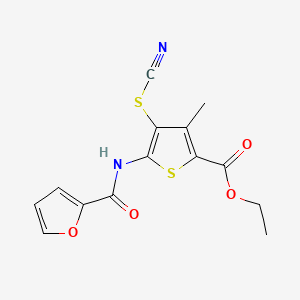
![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)
